(-)-taxifolin 3-O-beta-D-xylopyranoside
Description
Structural Framework and Classification within Flavonoid Glycosides
(-)-Taxifolin (B1214235) 3-O-beta-D-xylopyranoside belongs to the flavonoid class of polyphenols, specifically categorized as a flavanonol glycoside. The core structure is the aglycone, (-)-taxifolin, which features a 2-phenyl-3,4-dihydro-2H-1-benzopyran backbone with a ketone at the C4 position and hydroxyl groups. The defining feature of this compound is the glycosidic bond at the 3-position, where a beta-D-xylopyranosyl residue is attached. nih.gov This linkage of a sugar unit classifies it as a glycoside. Its systematic IUPAC name is (2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3-dihydrochromen-4-one. nih.govneist.res.in
Table 1: Chemical Properties of (-)-Taxifolin 3-O-beta-D-Xylopyranoside
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₀O₁₁ | nih.gov |
| Molecular Weight | 436.4 g/mol | nih.gov |
| Class | Dihydroflavonols | neist.res.in |
Natural Occurrence and Botanical Distribution
This compound has been identified and isolated from a variety of plant species. Its presence is documented in different parts of these plants, indicating its role as a plant metabolite. nih.gov Notable botanical sources include members of the Ericaceae and Polygonaceae families. medchemexpress.comtargetmol.com
Table 2: Botanical Sources of this compound
| Plant Species | Family | Source |
|---|---|---|
| Pyrola elliptica | Ericaceae | medchemexpress.com |
| Polygonum sp. | Polygonaceae | targetmol.com |
| Thujopsis dolabrata | Cupressaceae | nih.gov |
Comparative Context with Taxifolin (B1681242) Aglycone and Related Glycosides
To understand the significance of this compound, it is useful to compare it with its aglycone, taxifolin (dihydroquercetin), and other related flavonoid glycosides.
Taxifolin (Aglycone): Taxifolin itself is a flavanonol found in numerous plants, including conifers like the Siberian larch (Larix sibirica), and is the foundational structure for a variety of glycosides. wikipedia.org It is known for several biological activities, including acting as a potential chemopreventive agent and inhibiting the growth of certain cancer cells. wikipedia.org Unlike its glycoside derivatives, taxifolin's properties, such as solubility and bioavailability, can differ significantly. For instance, modifications to taxifolin, such as spray drying, have been shown to increase its water solubility. mdpi.com
Related Taxifolin Glycosides: The glycosylation of taxifolin can occur at different positions and with various sugars, leading to a diverse family of related compounds. For example, astilbin (B1665800) is the 3-O-rhamnoside of taxifolin. wikipedia.org Other documented glycosides include taxifolin 3-O-glucoside isomers from Chamaecyparis obtusa and (2R,3R)-Taxifolin-3'-O-β-D-pyranoglucoside from the rhizome of Smilax glabra. wikipedia.org Each of these glycosides possesses distinct characteristics based on the attached sugar moiety.
Comparative Research Findings: Research comparing taxifolin and its derivatives has highlighted differences in their biological effects. For instance, a study on dendritic cells showed that a "taxifolin glycoside" could inhibit immune responses stimulated by microbial products. oup.comnih.gov In contrast, studies on taxifolin aglycone have explored its effects on melanogenesis and its potential in regulating genes through an ARE-dependent mechanism. wikipedia.org Furthermore, comparisons between taxifolin and the related flavonoid quercetin (B1663063) have shown differences in their antioxidant activity, which is attributed to structural variations. nih.gov The addition of a xylose sugar, as in this compound, alters the molecule's polarity and size, which can, in turn, affect how it interacts with biological systems compared to the aglycone or other glycosides like quercetin-3-O-β-D-xylopyranoside. ebi.ac.uk
Table 3: Comparison of Related Compounds
| Compound | Core Structure | Attached Group at Position 3 | Key Mentioned Characteristic | Source |
|---|---|---|---|---|
| This compound | Taxifolin | beta-D-xylopyranoside | Natural product found in Pyrola elliptica and Polygonum | medchemexpress.comtargetmol.com |
| Taxifolin (Dihydroquercetin) | Taxifolin | Hydroxyl (-OH) | Found in conifers; lower water solubility than some modified forms | wikipedia.orgmdpi.com |
| Astilbin | Taxifolin | Rhamnoside | Isolated from the leaves of Catha edulis | wikipedia.orgresearchgate.net |
| Taxifolin 3-O-glucoside | Taxifolin | Glucoside | Isolated from Chamaecyparis obtusa | wikipedia.org |
| Quercetin-3-O-β-D-xylopyranoside | Quercetin | beta-D-xylopyranoside | Isolated from Mimosa diplotricha | ebi.ac.uk |
Compound Index
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (2R,3R)-Taxifolin-3'-O-β-D-pyranoglucoside |
| 7,3′-di-O-methyltaxifolin |
| Astilbin |
| Dihydroquercetin |
| Quercetin |
| Quercetin-3-O-β-D-xylopyranoside |
| Taxifolin |
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-by-atom connectivity and spatial relationships.
One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for identifying the primary structure of this compound.
The ¹H-NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns.
Taxifolin Aglycone Protons: The spectrum is expected to show characteristic signals for the dihydroflavonol core. The H-2 and H-3 protons on the C-ring typically appear as doublets in the aliphatic region. The aromatic protons of the A-ring (H-6 and H-8) would present as doublets in the aromatic region, showing meta-coupling. The B-ring protons (H-2', H-5', and H-6') would form a distinct ABX spin system, also in the aromatic region.
Xylopyranoside Protons: The sugar moiety would display signals corresponding to its protons. A key signal is the anomeric proton (H-1'') of the xylose unit, which would appear as a doublet. The large coupling constant of this doublet is characteristic of a β-anomeric configuration.
The ¹³C-NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.
Taxifolin Aglycone Carbons: The spectrum would show signals for all 15 carbons of the taxifolin core. The carbonyl carbon (C-4) is typically found in the downfield region (~190-200 ppm). Carbons bearing hydroxyl groups (C-3, C-5, C-7, C-3', C-4') and the oxygen-linked aromatic carbons would appear in the 100-165 ppm range, while the aliphatic C-2 and C-3 carbons would be found further upfield.
Xylopyranoside Carbons: The five carbons of the xylose moiety would be observed, with the anomeric carbon (C-1'') being particularly informative for confirming the glycosidic linkage.
The table below outlines the expected ¹H and ¹³C-NMR signals for the compound. Specific chemical shift values are dependent on the solvent used and other experimental conditions.
| Atom | Expected ¹H-NMR Signal (δ, ppm, Multiplicity) | Expected ¹³C-NMR Signal (δ, ppm) |
| Taxifolin Moiety | ||
| 2 | Doublet | ~84 |
| 3 | Doublet | ~73 |
| 4 | - | ~198 |
| 4a | - | ~101 |
| 5 | - | ~164 |
| 6 | Doublet | ~97 |
| 7 | - | ~167 |
| 8 | Doublet | ~96 |
| 8a | - | ~163 |
| 1' | - | ~129 |
| 2' | Doublet | ~115 |
| 3' | - | ~145 |
| 4' | - | ~146 |
| 5' | Doublet | ~116 |
| 6' | Doublet of doublets | ~120 |
| β-D-xylopyranoside Moiety | ||
| 1'' | Doublet | ~103 |
| 2'' | Multiplet | ~75 |
| 3'' | Multiplet | ~78 |
| 4'' | Multiplet | ~71 |
| 5'' | Multiplet | ~67 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton networks within the taxifolin and xyloside moieties. For instance, it would confirm the coupling between H-2 and H-3 in the C-ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. A critical correlation for this compound would be observed between the anomeric proton of the xylose unit (H-1'') and the C-3 carbon of the taxifolin core, definitively confirming the site of glycosylation.
Mass Spectrometry (MS) Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
ESI is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules like flavonoid glycosides. In ESI-MS analysis of this compound (Molecular Weight: 436.37 g/mol ), characteristic ions are observed. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically the most abundant ion. In positive ion mode, adducts such as the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ are commonly detected.
| Ion Adduct | Mode | Calculated m/z |
| [M-H]⁻ | Negative | 435.09 |
| [M+H]⁺ | Positive | 437.11 |
| [M+Na]⁺ | Positive | 459.09 |
| [M+NH₄]⁺ | Positive | 454.13 |
Data based on predicted values. uni.lu
Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides both separation and structural information. After chromatographic separation, the parent ion of interest is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.
The MS/MS fragmentation of this compound characteristically involves the cleavage of the glycosidic bond. This results in the neutral loss of the xylose moiety (132 Da), producing a prominent fragment ion corresponding to the deprotonated taxifolin aglycone at m/z 303. nih.govmdpi.comsemanticscholar.org Further fragmentation of the taxifolin aglycone ion can occur. Common subsequent fragmentations include the loss of a water molecule (18 Da) to yield a fragment at m/z 285, or cleavages of the C-ring via retro-Diels-Alder (RDA) reactions, which are characteristic of the flavonoid skeleton. nih.govresearchgate.net
| Parent Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Identity |
| 435 ([M-H]⁻) | Neutral loss of xylose | 303 | Taxifolin Aglycone |
| 303 | Neutral loss of H₂O | 285 | [Taxifolin - H₂O]⁻ |
| 303 | RDA Cleavage | 177 / 125 | C-ring Fragments |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
These spectroscopic techniques provide information about the functional groups and conjugated systems within the molecule.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The IR spectrum of this compound would show characteristic absorption bands for its functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H Stretching (Phenolic and alcoholic) | 3600 - 3200 (broad) |
| C-H Stretching (Aromatic and Aliphatic) | 3100 - 2850 |
| C=O Stretching (Ketone in C-ring) | 1680 - 1640 |
| C=C Stretching (Aromatic rings) | 1600 - 1450 |
| C-O Stretching (Alcohols, ethers, phenols) | 1300 - 1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly its conjugated systems. The UV-Vis spectrum of dihydroflavonols like taxifolin typically exhibits two main absorption bands.
Band I , appearing at a longer wavelength, is associated with the cinnamoyl system (B-ring and the C-ring).
Band II , at a shorter wavelength, is related to the benzoyl system (A-ring).
For dihydroflavonols, Band I is often observed as a shoulder or a weak peak, while Band II is more intense. The presence of the xyloside group at the 3-position has a minor effect on the absorption maxima compared to the free aglycone. The spectrum is expected to show a strong absorption maximum around 290 nm (Band II) and a shoulder or weaker band in the region of 320-330 nm (Band I). researchgate.netresearchgate.net
| Absorption Band | Typical Wavelength (λmax) | Associated Chromophore |
| Band II | ~290 nm | A-ring (Benzoyl system) |
| Band I | ~325 nm (shoulder) | B-ring (Cinnamoyl system) |
An in-depth examination of the analytical methodologies surrounding this compound reveals a sophisticated array of techniques for its structural and quantitative assessment. This article focuses exclusively on the methods employed in research settings for the stereochemical elucidation, chiral analysis, and the qualitative and quantitative determination of this specific flavonoid glycoside.
Structure
3D Structure
Properties
Molecular Formula |
C20H20O11 |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
(2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17-26,28H,6H2/t12-,15+,17-,18+,19-,20+/m1/s1 |
InChI Key |
UKSPRKDZNYSFRL-HMMBQGTNSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways in Biological Systems
Precursor Pathways in Flavonoid Biosynthesis
The synthesis of the taxifolin (B1681242) backbone occurs via the phenylpropanoid pathway, a major route for the production of various phenolic compounds in plants. wikipedia.orgsemanticscholar.org This pathway utilizes precursors from both the shikimate and acetate (malonate) pathways to construct the characteristic C6-C3-C6 flavonoid skeleton. sci-hub.seoup.com
The key stages leading to the formation of taxifolin are:
Initiation from Phenylalanine : The pathway begins with the amino acid L-phenylalanine, which is derived from the shikimate pathway. Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to produce cinnamic acid. semanticscholar.org
Formation of p-Coumaroyl-CoA : Cinnamic acid is then hydroxylated by cinnamic acid 4-hydroxylase (C4H) to form p-coumaric acid. Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid into its thioester, p-coumaroyl-CoA. semanticscholar.org This molecule serves as a central precursor for flavonoid synthesis.
Chalcone Synthesis : The first committed step in flavonoid biosynthesis is catalyzed by chalcone synthase (CHS). This enzyme facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate pathway) to form naringenin chalcone. semanticscholar.orgmdpi.com
Isomerization to a Flavanone : Naringenin chalcone undergoes rapid isomerization, a reaction catalyzed by chalcone isomerase (CHI), which closes the heterocyclic C-ring to form the flavanone naringenin. mdpi.com Naringenin is a critical branch-point intermediate in the synthesis of numerous flavonoid classes. semanticscholar.orgmdpi.com
Hydroxylation Steps : Naringenin is converted to the dihydroflavonol eriodictyol. Eriodictyol then serves as a substrate for flavanone 3-hydroxylase (F3H), which introduces a hydroxyl group at the C-3 position, yielding dihydrokaempferol. mdpi.com To produce taxifolin (dihydroquercetin), dihydrokaempferol is hydroxylated at the 3'-position on the B-ring by flavonoid 3'-hydroxylase (F3'H). oup.comresearchgate.net
The following table summarizes the key enzymes involved in the biosynthesis of the taxifolin aglycone.
| Enzyme | Abbreviation | Function in the Pathway |
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. |
| Cinnamic acid 4-hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. |
| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |
| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. |
| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to the flavanone naringenin. |
| Flavanone 3-hydroxylase | F3H | Converts flavanones (e.g., naringenin) to dihydroflavonols (e.g., dihydrokaempferol). |
| Flavonoid 3'-hydroxylase | F3'H | Hydroxylates dihydrokaempferol at the 3' position to yield taxifolin (dihydroquercetin). |
Glycosylation Mechanisms and Glycosyltransferases
Glycosylation is a crucial modification step in flavonoid metabolism, enhancing the stability and solubility of the compounds and affecting their biological activity and subcellular localization. mdpi.com The attachment of a sugar moiety to the taxifolin aglycone is catalyzed by a class of enzymes known as glycosyltransferases (GTs). mdpi.com
Specifically, UDP-glycosyltransferases (UGTs) are responsible for the glycosylation of most plant secondary metabolites, including flavonoids. mdpi.com These enzymes transfer a sugar residue from an activated sugar donor, such as UDP-xylose, to a specific hydroxyl group on the flavonoid backbone. In the case of (-)-taxifolin (B1214235) 3-O-beta-D-xylopyranoside, a UGT catalyzes the transfer of xylose to the hydroxyl group at the C-3 position of the taxifolin molecule.
The general reaction can be summarized as: Taxifolin + UDP-xylose → (-)-Taxifolin 3-O-beta-D-xylopyranoside + UDP
The specificity of this reaction is determined by the particular UGT involved, which dictates both the sugar to be transferred (xylose) and the position of attachment (C-3). The diversity of UGTs in plants allows for the production of a vast array of flavonoid glycosides from a smaller number of aglycones. mdpi.com
The table below outlines the key components of the glycosylation process.
| Component | Role | Specific Example |
| Aglycone Substrate | The flavonoid backbone that receives the sugar moiety. | (-)-Taxifolin (Dihydroquercetin) |
| Enzyme Family | Catalyzes the transfer of the sugar group. | UDP-glycosyltransferases (UGTs) |
| Sugar Donor | Provides the activated sugar for transfer. | UDP-xylose |
| Product | The resulting flavonoid glycoside. | This compound |
Bioconversion and Enzymatic Transformations (excluding human metabolism)
In biological systems such as plants and microorganisms, taxifolin and its glycosides can undergo further enzymatic transformations, leading to a wider diversity of related compounds. These bioconversions are distinct from the primary biosynthetic pathway and can alter the structure and properties of the molecule.
One significant transformation is enzymatic polymerization. The taxifolin molecule (dihydroquercetin) can be polymerized by oxidoreductase enzymes, such as laccase, often found in fungi. mdpi.com Studies have shown that laccase from the fungus Trametes hirsuta can catalyze the polymerization of dihydroquercetin in specialized solvent systems. mdpi.compublichealthtoxicology.com The process involves the activation of hydroxyl groups on the taxifolin molecule to form radicals, which then react to form new C-O bonds, resulting in linear oligomers. mdpi.com
Another documented enzymatic transformation is hydroxylation. The enzyme taxifolin 8-monooxygenase utilizes taxifolin as a substrate to produce 2,3-dihydrogossypetin. wikipedia.org This reaction introduces an additional hydroxyl group onto the flavonoid A-ring. Furthermore, anthocyanidin synthase (ANS), an enzyme typically involved in the biosynthesis of anthocyanins, has been shown to be capable of transforming dihydroflavonols like taxifolin into other flavonoid structures. mdpi.com
These enzymatic modifications highlight the metabolic plasticity of organisms in modifying flavonoid structures.
The following table details examples of enzymatic transformations involving taxifolin.
| Enzyme | Source Organism Type (Example) | Substrate | Product | Transformation Type |
| Laccase | Fungi (Trametes hirsuta) | Taxifolin (Dihydroquercetin) | Oligo-dihydroquercetin | Polymerization |
| Taxifolin 8-monooxygenase | Not specified | Taxifolin | 2,3-dihydrogossypetin | Hydroxylation |
| Anthocyanidin Synthase (ANS) | Plants (Vitis vinifera) | (+)-Dihydroquercetin | Various flavonoid products | Oxidation |
Mechanistic Investigations of Biological Activities in Vitro and Animal Models
Investigation of Antioxidant and Free Radical Scavenging Mechanisms
Scientific literature from the conducted research does not provide specific data on the mechanisms of antioxidant and free radical scavenging activity for (-)-taxifolin (B1214235) 3-O-beta-D-xylopyranoside. The following subsections are structured as per the requested outline, but currently lack specific experimental findings for this particular compound.
There is no specific information available from the search results detailing how (-)-taxifolin 3-O-beta-D-xylopyranoside modulates the generation of Reactive Oxygen Species (ROS) in cellular or animal models.
Detailed studies on the influence of this compound on endogenous antioxidant systems and enzymes (such as superoxide dismutase, catalase, or glutathione peroxidase) were not found in the provided search results.
Studies on Anti-Proliferative and Apoptotic Mechanisms in Cellular Models
The anti-cancer potential of taxifolin (B1681242), the aglycone of this compound, has been explored through various in vitro studies, revealing its influence on cell cycle regulation, apoptosis induction, and interaction with key molecular targets in cancer cells.
Cell Cycle Progression Modulation
Taxifolin has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In human colorectal cancer cell lines (HCT116 and HT29), administration of taxifolin resulted in cell growth arrest at the G2 phase of the cell cycle. nih.gov Similarly, in human osteosarcoma cells (U2OS and Saos-2), taxifolin treatment promoted G1 cell cycle arrest. nih.gov This modulation of the cell cycle prevents cancer cells from proceeding through the division process, thereby curbing their proliferation. Studies suggest that flavonoids can interact with cell cycle regulators, leading to these arrests. nih.govmdpi.com
Induction of Apoptotic Pathways (e.g., Caspase Activation, Nuclear Morphology)
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Taxifolin has been demonstrated to induce apoptosis in various cancer cell lines. In pancreatic cancer cells, for instance, taxifolin treatment led to distinct apoptotic changes in nuclear morphology, as confirmed by AO/EB assays. nih.gov The underlying mechanism often involves the activation of caspases, which are key executioner proteins in the apoptotic cascade. Research has shown that taxifolin can induce apoptosis by activating caspases-8, -9, and -3. nih.gov It also influences the balance of pro-apoptotic and anti-apoptotic proteins, such as increasing Bax levels while decreasing Bcl-2 levels, leading to a loss of mitochondrial membrane potential and the release of cytochrome c—hallmarks of the intrinsic apoptotic pathway. nih.govnih.gov
Molecular Targets and Protein Interactions in Cancer Cell Lines
The anti-proliferative and apoptotic effects of taxifolin are rooted in its ability to interact with and modulate critical cellular signaling pathways that are often dysregulated in cancer. In colorectal cancer, taxifolin has been found to decrease the expression of β-catenin, a key component of the Wnt/β-catenin signaling pathway, which is crucial for cancer cell genesis and progression. nih.gov In osteosarcoma cells, taxifolin treatment was associated with a reduction in the expression and phosphorylation of AKT, which in turn mediated the inhibition of downstream targets like c-myc and SKP-2. nih.gov Furthermore, taxifolin has been observed to suppress the activation of NF-κB, a transcription factor that plays a significant role in inflammation and cell survival. nih.gov
| Cancer Cell Line | Molecular Target/Pathway | Observed Effect | Reference |
|---|---|---|---|
| Colorectal Cancer (HCT116, HT29) | Wnt/β-catenin | Decreased expression of β-catenin, AKT, and Survivin. | nih.gov |
| Osteosarcoma (U2OS, Saos-2) | AKT/c-myc/SKP-2 | Reduced expression and phosphorylation of AKT, leading to decreased c-myc and SKP-2. | nih.gov |
| Pancreatic Cancer (MIA PaCa-2) | HIF-1 Signaling Pathway | Facilitated apoptosis and restrained invasion and metastasis. | nih.gov |
| Neuronal Cells (PC12, SH-SY5Y) | Akt and NF-κB | Suppressed activation-mediated cell death. | nih.gov |
Exploration of Other Biological Effects
Beyond its anti-cancer properties, the biological activities of taxifolin extend to potential anti-diabetic and cardioprotective roles.
Anti-Diabetic Mechanisms (e.g., Carbohydrate Hydrolyzing Enzyme Inhibition, Sorbitol Accumulation)
Research into the anti-diabetic potential of taxifolin glycosides suggests that their structure influences their efficacy. A study on taxifolin and its derivatives indicated that the presence of a sugar moiety at the C-3 position, as is the case with this compound, may be responsible for lowered inhibitory activity against the α-glucosidase enzyme compared to the aglycone, taxifolin. mdpi.com
The aglycone, taxifolin, demonstrates more potent anti-diabetic mechanisms. It has been shown to inhibit carbohydrate-hydrolyzing enzymes, including α-amylase and α-glucosidase, which slows the breakdown and absorption of carbohydrates, thereby helping to manage postprandial hyperglycemia. nih.gov Another significant mechanism is the inhibition of the aldose reductase enzyme. nih.gov This enzyme is key in the polyol pathway, which converts glucose to sorbitol. In hyperglycemic conditions, excessive sorbitol accumulation can lead to osmotic stress and diabetic complications. By inhibiting aldose reductase, taxifolin prevents this harmful accumulation. nih.gov
| Mechanism | Enzyme/Process Targeted | Outcome | Reference |
|---|---|---|---|
| Carbohydrate Hydrolyzing Enzyme Inhibition | α-amylase, α-glucosidase | Decreases the rate of carbohydrate metabolism, lowering systemic glucose levels. | nih.gov |
| Sorbitol Accumulation Inhibition | Aldose Reductase | Inhibits conversion of glucose to sorbitol, preventing osmotic stress in hyperglycemia. | nih.gov |
Cardioprotective Mechanisms (e.g., Oxidative Stress Mitigation, Myocyte Apoptosis, Signaling Pathway Modulation)
Taxifolin exhibits significant cardioprotective effects, primarily attributed to its potent antioxidant and anti-inflammatory properties. mdpi.com A primary mechanism is the mitigation of oxidative stress, a key factor in cardiac injury. nih.govmdpi.com In animal models of isoproterenol-induced cardiac injury, taxifolin treatment led to a significant reduction in markers of oxidative stress like malondialdehyde (MDA) and an increase in protective antioxidants such as glutathione (GSH) and superoxide dismutase (SOD). nih.govresearchgate.net
Taxifolin also protects cardiac cells by inhibiting myocyte apoptosis. nih.gov It can prevent the loss of mitochondrial membrane potential and inhibit the activation of caspases, thereby reducing cardiac tissue damage during events like ischemia/reperfusion injury. nih.gov These beneficial effects are mediated through the modulation of various cellular signaling pathways. Taxifolin has been shown to activate the Nrf2/HO-1 signaling pathway, a critical defense mechanism against oxidative stress. nih.govnih.gov Furthermore, it modulates other pathways, such as the PI3K/Akt pathway, to inhibit oxidative stress and endoplasmic reticulum stress-induced apoptosis in cardiomyocytes. nih.govmdpi.com
| Mechanism | Key Actions | Signaling Pathway Modulated | Reference |
|---|---|---|---|
| Oxidative Stress Mitigation | Decreases MDA, protein carbonyl, and NO levels; Increases GSH, SOD, and CAT levels. | Nrf2/HO-1 | nih.gov |
| Inhibition of Myocyte Apoptosis | Prevents loss of mitochondrial membrane potential; Inhibits release of cytochrome C and activation of caspases. | PI3K/Akt | nih.gov |
| Signaling Pathway Modulation | Activates cytoprotective pathways and reduces inflammatory responses. | Nrf2/HO-1, PI3K/Akt, JAK2/STAT3 | nih.govmdpi.comnih.govnih.gov |
Neuroprotective Mechanisms (e.g., Amyloid Inhibition)
There is currently no available scientific literature detailing the neuroprotective mechanisms of this compound, including its potential effects on amyloid inhibition. Research has extensively focused on the aglycone taxifolin, which has been shown to inhibit the formation of amyloid-β oligomers and fibrils in various in vitro and in vivo models of neurodegenerative diseases. However, no studies were found that specifically investigate whether the xylopyranoside form shares these properties or possesses any neuroprotective activity.
Antimicrobial Activity against Pathogens
No detailed research findings on the antimicrobial activity of this compound against specific pathogens were identified. While the parent compound, taxifolin, has demonstrated broad-spectrum antibacterial and antifungal properties, the antimicrobial profile of its 3-O-beta-D-xylopyranoside derivative has not been characterized in the scientific literature. Therefore, no data tables on its minimum inhibitory concentrations (MIC) or mechanistic studies on its antimicrobial action can be provided.
Immunomodulatory Effects on Specific Immune Cell Responses
Specific studies on the immunomodulatory effects of this compound on immune cell responses (excluding clinical trials) are not available in the current body of scientific literature. The immunomodulatory activities of flavonoids are a subject of ongoing research, with many, including taxifolin, showing effects on immune cells like macrophages and lymphocytes in preclinical models. However, the specific actions of the xylopyranoside derivative of taxifolin on these cells, and the signaling pathways involved, remain uninvestigated.
Structure Activity Relationship Sar Studies
Influence of Xylosylation on Biological Activity and Bioavailability
The attachment of a sugar moiety, such as xylose, to a flavonoid aglycone can significantly alter its physicochemical properties, thereby affecting its biological activity and bioavailability. Generally, glycosylation of flavonoids tends to decrease their in vitro activity compared to the corresponding aglycones. However, this modification can enhance stability and improve bioavailability in vivo nih.gov.
The absorption of flavonoids depends on their structure, specifically whether they are in a glycoside or aglycone form dhq-bio.ro. While aglycones can be readily absorbed in the small intestine, flavonoid glycosides often need to be hydrolyzed to their aglycone form by intestinal enzymes before absorption can occur dhq-bio.ro. The sugar moiety of flavonoid glycosides is a key determinant of their bioavailability nih.gov.
Comparison of Activity Profiles with Taxifolin (B1681242) Aglycone and Other Glycosides
The biological activity of (-)-taxifolin (B1214235) 3-O-beta-D-xylopyranoside is best understood by comparing it to its aglycone, taxifolin, and other taxifolin glycosides.
Antioxidant Activity:
Taxifolin is a potent antioxidant nih.govmedwinpublishers.com. Its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions nih.govtandfonline.com. A study comparing the antioxidant properties of taxifolin with other flavonoids demonstrated its significant radical scavenging and metal-chelating activities tandfonline.comnih.gov. Generally, flavonoid aglycones are more potent antioxidants in vitro than their corresponding glycosides nih.gov. This is because the sugar moiety can sterically hinder the access of the radical species to the antioxidant hydroxyl groups.
Anti-inflammatory Activity:
Anti-hyperglycemic Activity:
A study comparing the in vitro anti-hyperglycemic activities of taxifolin and its derivatives isolated from pigmented rice provided valuable insights. (2R,3R)-taxifolin 3-O-β-D-glucopyranoside exhibited the highest rat small intestinal sucrase inhibitory activity, followed by cyanidin 3-glucoside, and then (2R,3R)-taxifolin (the aglycone) nih.gov. This suggests that, for this particular activity, glycosylation at the 3-position enhances the inhibitory effect.
| Compound | Biological Activity | IC50 (mM) |
|---|---|---|
| (2R,3R)-taxifolin 3-O-β-D-glucopyranoside | Rat small intestinal sucrase inhibition | 0.54 |
| Cyanidin 3-glucoside | Rat small intestinal sucrase inhibition | 0.97 |
| (2R,3R)-taxifolin | Rat small intestinal sucrase inhibition | 1.74 |
Impact of Stereochemistry on Mechanistic Actions
The taxifolin molecule has two chiral centers at positions 2 and 3 of the C-ring, leading to the possibility of four stereoisomers nih.gov. The stereochemistry of the aglycone can influence its biological activity. However, a study on the inhibition of amyloid β-protein aggregation by (+)-taxifolin found that the stereochemistry at positions 2 and 3 was not critical for this specific activity nih.gov.
The stereochemistry of the glycosidic linkage is also a critical factor in the biological activity of flavonoid glycosides. The "beta" designation in (-)-taxifolin 3-O-beta-D-xylopyranoside refers to the orientation of the xylopyranoside sugar at the anomeric carbon. This specific stereochemical configuration can influence how the molecule interacts with enzymes, such as glycosidases in the gut, which are responsible for its hydrolysis. The precise impact of the beta-D-xylopyranoside stereochemistry on the mechanistic actions of this specific taxifolin glycoside requires further investigation, as there is limited direct research on this topic.
Effects of Structural Modifications (e.g., Derivatization, Methylation) on Efficacy and Selectivity
Structural modifications, such as methylation and other derivatizations, can significantly alter the efficacy and selectivity of flavonoids.
Methylation:
Methylation of the hydroxyl groups on the flavonoid skeleton can affect its biological activity. A study on the comparative anticancer potentials of taxifolin and its methylated derivatives against HCT-116 colon cancer cell lines showed that both taxifolin and its methylated analogs exhibited antiproliferative activity nih.govnih.govacs.orgelsevierpure.comresearchgate.net. The IC50 values for these compounds were all within a similar range, suggesting that methylation at the tested positions did not dramatically alter the anticancer potency in this specific cell line.
| Compound | Antiproliferative Activity against HCT-116 cells (IC50 in μg/mL) |
|---|---|
| 7,3′-di-O-methyltaxifolin | 33 ± 1.25 |
| 3′-O-methyltaxifolin | 36 ± 2.25 |
| 7-O-methyltaxifolin | 34 ± 2.15 |
| Taxifolin | 32 ± 2.35 |
| 3-O-methylquercetin | 34 ± 2.65 |
| Quercetin (B1663063) | 36 ± 1.95 |
Other Derivatizations:
The synthesis of various derivatives of taxifolin can lead to compounds with altered or enhanced biological activities. For instance, the condensation of taxifolin with glyoxylic acid resulted in a product with higher hydrogen peroxide scavenging activity compared to the parent taxifolin nih.gov. This indicates that targeted derivatization can be a valuable strategy for modulating the antioxidant profile of taxifolin. The exploration of various derivatives of this compound could lead to the discovery of novel compounds with improved efficacy and selectivity for specific therapeutic targets.
Research Gaps, Challenges, and Future Directions
Unexplored Mechanistic Pathways and Molecular Targets
A primary research challenge is the lack of specific data on the mechanistic pathways and direct molecular targets of (-)-taxifolin (B1214235) 3-O-beta-D-xylopyranoside. Most available research focuses on its aglycone, taxifolin (B1681242), which has been shown to interact with several key signaling pathways implicated in various cellular processes.
Known Pathways for Taxifolin (Aglycone):
PI3K/Akt/mTOR Pathway: Taxifolin has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, and survival. nih.govstiftung-plantafood.denih.gov In silico and in vitro studies have shown that taxifolin can bind to and inhibit both PI3K and mTOR, suggesting its potential in contexts of abnormal cell proliferation. nih.govstiftung-plantafood.de
Wnt/β-catenin Signaling: Studies indicate that taxifolin can modulate the Wnt/β-catenin pathway. nih.govnih.gov Depending on the cellular context, it has been reported to inhibit this pathway by decreasing the expression of β-catenin, a key downstream effector, thereby influencing cell cycle regulation and tumor progression. nih.govresearchgate.net
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is another target of taxifolin. Research has shown that taxifolin can inhibit the phosphorylation of key proteins in this pathway, such as ERK, p38, and JNK, which are involved in cellular responses to a variety of stimuli. nih.gov
Nrf2 Pathway: Taxifolin has been found to up-regulate the Nrf2 pathway, an important antioxidant response pathway that helps protect cells from oxidative stress. nih.gov
A significant gap exists as the direct interaction of (-)-taxifolin 3-O-beta-D-xylopyranoside with these or other pathways has not been investigated. The presence of the xylopyranoside moiety at the 3-O position could fundamentally alter the compound's ability to interact with molecular targets compared to taxifolin. Future research must focus on identifying the specific protein targets and signaling cascades modulated by the glycoside form to understand its unique biological activities.
Advancements in Delivery Systems for Research Applications
A major hurdle for the research and potential application of many flavonoids, including taxifolin and its glycosides, is their poor water solubility and low bioavailability. nih.govresearchgate.net These characteristics limit their efficacy in experimental models. Advanced delivery systems offer a promising strategy to overcome these limitations for research purposes. mdpi.commdpi.com While systems have been developed for taxifolin, specific applications for this compound are yet to be explored.
Several nano-delivery platforms could be adapted to enhance the solubility, stability, and cellular uptake of this compound in experimental settings:
Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. mdpi.comencyclopedia.pub Liposomal formulations of flavonoids have been shown to improve their stability and bioavailability. nih.govresearchgate.net Selenized liposomes have been specifically shown to enhance the oral bioavailability and therapeutic efficacy of taxifolin. nih.govnih.gov
Niosomes and Transfersomes: These are non-ionic surfactant-based vesicles that serve as alternatives to liposomes for improving drug delivery. researchgate.net
Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate flavonoids, offering controlled and sustained release, which is beneficial for maintaining effective concentrations in in vitro and in vivo models. mdpi.com
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that are solid at room temperature and can effectively encapsulate lipophilic compounds like flavonoids, potentially increasing their oral bioavailability. mdpi.com
Future research should focus on formulating this compound into these advanced delivery systems to enable more accurate and effective investigation of its biological properties.
Table 1: Potential Delivery Systems for this compound Research
| Delivery System | Description | Potential Advantages for Research Applications | Reference Example (for Flavonoids/Taxifolin) |
|---|---|---|---|
| Liposomes | Spherical vesicles consisting of one or more phospholipid bilayers. | Improves solubility and stability; can be functionalized for targeted delivery. | Selenized liposomes increased taxifolin bioavailability by 216.65% in rats. nih.gov |
| Niosomes | Vesicles formed from the self-assembly of non-ionic surfactants in an aqueous phase. | High stability, low cost, and ability to encapsulate a wide range of compounds. | Taxifolin-loaded niosomes showed high encapsulation efficiency and stability for beverage fortification. researchgate.net |
| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. | Provides controlled and sustained release, protecting the compound from degradation. | Nanoformulations of flavonoids like apigenin enhance drug delivery. mdpi.com |
| Solid Lipid Nanoparticles (SLNs) | Nanoparticles made from solid lipids. | Enhances oral bioavailability and can cross biological barriers. | SLNs are a major platform for enhancing the delivery of hydrophobic therapeutic compounds. mdpi.com |
Comprehensive Pharmacokinetic and Metabolic Profiling in Animal Models
The pharmacokinetic and metabolic fate of this compound is almost entirely unknown. Studies on the aglycone, taxifolin, reveal extensive and complex metabolism in animal models. In rats, taxifolin has very low absolute bioavailability (around 0.5-0.75%) and is rapidly metabolized. nih.govnih.govresearchgate.net
Research has shown that after oral administration, taxifolin is subject to significant biotransformation, including:
Glucuronidation and Sulfation: These are major metabolic pathways for taxifolin in vivo. nih.gov
Methylation: Methylated products of taxifolin have also been identified. nih.gov
Ring-Fission and Isomerization: Gut microflora can cause the breakdown of the flavonoid structure. nih.gov
One study impressively identified 191 different metabolites of taxifolin in rats, highlighting the complexity of its biotransformation and indicating that the biological activity observed may be due to a combination of the parent compound and its numerous metabolites. mdpi.comnih.govnih.govresearchgate.netresearchgate.net
A critical future direction is to perform a comprehensive ADME (absorption, distribution, metabolism, and excretion) study of this compound in relevant animal models. It is crucial to determine whether the xyloside moiety is cleaved by gut microbiota or enzymes in the small intestine to release the aglycone, or if the glycoside is absorbed intact. Understanding its metabolic fate, tissue distribution, and excretion is fundamental to interpreting any observed biological activity and assessing its potential. nih.gov
Table 2: Reported Pharmacokinetic Parameters of Taxifolin (Aglycone) in Rats
| Parameter | Value | Administration Route | Reference |
|---|---|---|---|
| Absolute Bioavailability | 0.49% | Oral | nih.gov |
| Absolute Bioavailability (Nanodispersion) | 0.75% | Oral | nih.gov |
| Major Metabolic Pathways | Glucuronidation, Sulfation, Methylation, Ring-fission | Oral | nih.gov |
| Identified Metabolites | 191 | Oral | mdpi.comnih.gov |
Potential for Novel Derivatives and Synthetic Analogues
The chemical structure of this compound offers multiple sites for modification to create novel derivatives and synthetic analogues with potentially improved properties. The synthesis of taxifolin itself can be achieved through various methods, including the Algar-Flynn-Olyamada (AFO) reaction or total synthesis starting from precursors like phloroglucinol and caffeic acid. google.comchemicalbook.com Glycosylation can then be performed to attach sugar moieties. google.com
Future research could explore the synthesis of new analogues of this compound to:
Enhance Bioavailability: Modifying the structure, for instance by methylation of hydroxyl groups, has been shown to alter the biological activity of flavonoids. acs.org
Improve Target Specificity: Creating derivatives could enhance the binding affinity and specificity for particular molecular targets.
Modulate Biological Activity: The synthesis of "non-taxifolin" derived flavonolignans has yielded compounds with potent biological activities, sometimes stronger than the parent compounds, offering a template for creating novel hybrid molecules. researchgate.net
Systematic structure-activity relationship (SAR) studies on newly synthesized derivatives are essential to guide the development of compounds with optimized therapeutic potential.
Integration with 'Omics' Technologies (e.g., Metabolomics, Transcriptomics) for Holistic Understanding
To gain a comprehensive understanding of the biological effects of this compound, an integrated multi-omics approach is a powerful future direction. These technologies can provide an unbiased, system-wide view of the molecular changes induced by the compound.
Metabolomics: This can be used to comprehensively identify the metabolites of this compound in biological samples (plasma, urine, tissues). mdpi.com This would provide a complete picture of its biotransformation and help identify bioactive metabolites. Metabolomics can also reveal changes in endogenous metabolic pathways in response to treatment. nih.gov
Transcriptomics: RNA sequencing can be employed to analyze changes in gene expression in cells or tissues treated with the compound. This can help identify the signaling pathways and biological processes that are modulated, offering clues to its mechanism of action.
Proteomics: This approach can identify changes in protein expression and post-translational modifications, providing further insight into the molecular targets and pathways affected by the compound.
Q & A
Basic Research Questions
Q. What are the validated methods for isolating (-)-taxifolin 3-O-β-D-xylopyranoside from natural sources?
- Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques such as column chromatography with silica gel or Sephadex LH-20. Advanced purification may require preparative HPLC with C18 columns, using UV detection at 280–290 nm for flavonoid glycosides. Structural confirmation is achieved via NMR (¹H, ¹³C, and 2D experiments) and mass spectrometry (ESI-MS) .
Q. How can researchers quantify (-)-taxifolin 3-O-β-D-xylopyranoside in plant extracts?
- Quantitative analysis is performed using LC-MS or HPLC-UV. For LC-MS, a reverse-phase C18 column with a gradient of acetonitrile/water (0.1% formic acid) is recommended. Calibration curves using authentic standards are critical for accuracy. UV detection at 290 nm is optimal for taxifolin derivatives. Method validation should include linearity, LOD/LOQ, and recovery rates .
Q. What in vitro assays are suitable for preliminary screening of its antioxidant activity?
- Common assays include DPPH radical scavenging, FRAP (ferric reducing antioxidant power), and ABTS assays. For dose-dependent analysis, prepare serial dilutions (e.g., 10–200 µM) and measure IC₅₀ values. Include positive controls like ascorbic acid or quercetin. Ensure triplicate measurements to account for variability .
Advanced Research Questions
Q. How does (-)-taxifolin 3-O-β-D-xylopyranoside inhibit biofilm formation in antibiotic-resistant bacteria?
- Design studies using Staphylococcus aureus biofilms (e.g., VRSA strains). Treat pre-formed biofilms with the compound (0.5–50 µg/mL) and quantify biomass via crystal violet staining or metabolic activity via resazurin assays. Combine with confocal microscopy to visualize biofilm architecture. Compare results with vancomycin to assess synergy or standalone efficacy .
Q. What molecular mechanisms underlie its protective effects against oxidative stress in muscle tissue?
- Use rodent models (e.g., Wistar rats) to induce oxidative damage with agents like sunitinib. Administer the compound orally (50–100 mg/kg) and measure biomarkers (MDA, GSH, SOD) via ELISA or spectrophotometry. Perform histopathological analysis to assess muscle fiber integrity. Transcriptomic profiling (qRT-PCR) can identify upregulated antioxidant genes (e.g., Nrf2 pathway) .
Q. How does glycosylation (xylopyranoside substitution) influence its pharmacokinetic properties compared to aglycone taxifolin?
- Conduct comparative pharmacokinetic studies in animal models. Administer equimolar doses of taxifolin and its glycoside derivative, then collect plasma samples at timed intervals. Analyze bioavailability using LC-MS/MS. Glycosylation typically enhances solubility but may reduce membrane permeability, affecting absorption and half-life .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-dependent effects in antimicrobial studies?
- Use one-way ANOVA with post-hoc tests (e.g., Tukey’s) to compare inhibition zones or biofilm biomass across concentrations. For non-normal data, apply Kruskal-Wallis tests. GraphPad Prism or R packages are suitable for dose-response curve fitting (e.g., sigmoidal models) .
Q. How can researchers address contradictions in bioactivity data between in vitro and in vivo models?
- Discrepancies may arise from metabolic degradation or poor tissue penetration. Validate findings using ex vivo models (e.g., isolated organ assays) or modify the compound’s formulation (e.g., liposomal encapsulation). Cross-reference LC-MS data to confirm compound stability in biological matrices .
Q. What protocols ensure reproducibility in structural elucidation of flavonoid glycosides?
- Standardize NMR acquisition parameters (e.g., 500 MHz, CD₃OD solvent) and employ 2D techniques (HSQC, HMBC) for glycosidic linkage confirmation. Collaborate with multiple labs for cross-validation. Publish raw spectral data in supplementary materials to enhance transparency .
Experimental Design Pitfalls to Avoid
- Overlooking stereochemistry : Ensure chiral purity via chiral HPLC or optical rotation measurements, as enantiomers may differ in bioactivity .
- Inadequate controls : Include vehicle controls in in vivo studies and solvent controls in in vitro assays to rule out nonspecific effects .
- Ignoring solubility issues : Pre-solubilize the compound in DMSO (<0.1% final concentration) and confirm stability via UV-vis spectroscopy before assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
